![molecular formula C14H14N2O4S B404967 N-(4-methylbenzyl)-2-nitrobenzenesulfonamide CAS No. 349398-19-2](/img/structure/B404967.png)
N-(4-methylbenzyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-methylbenzyl)-2-nitrobenzenesulfonamide, also known as NBDPS, is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in various fields of scientific research.
Mechanism of Action
N-(4-methylbenzyl)-2-nitrobenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the binding of the substrate, carbon dioxide, and thus inhibits the enzyme activity. The inhibition of carbonic anhydrase activity by this compound has been shown to have various physiological effects, such as reducing intraocular pressure and suppressing tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing intraocular pressure, suppressing tumor growth, and inhibiting the growth of certain bacteria and fungi. It has also been studied for its potential use in the treatment of osteoporosis, epilepsy, and glaucoma.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-methylbenzyl)-2-nitrobenzenesulfonamide in lab experiments is its high selectivity and potency towards carbonic anhydrase enzymes. This allows for the specific inhibition of the enzyme activity without affecting other cellular processes. However, one of the limitations of using this compound is its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for the research and development of N-(4-methylbenzyl)-2-nitrobenzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of this compound derivatives with improved selectivity and potency towards specific carbonic anhydrase isoforms. Additionally, the potential applications of this compound in the treatment of various diseases, such as osteoporosis and glaucoma, warrant further investigation.
Synthesis Methods
The synthesis of N-(4-methylbenzyl)-2-nitrobenzenesulfonamide involves the reaction between 4-methylbenzylamine and 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or sodium carbonate, in an organic solvent, such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.
Scientific Research Applications
N-(4-methylbenzyl)-2-nitrobenzenesulfonamide has been widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-6-8-12(9-7-11)10-15-21(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOAHUSDUICPSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332994 |
Source
|
Record name | N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349398-19-2 |
Source
|
Record name | N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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